3-Chloro-5-cyclopropoxy-4-iodopyridine
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Overview
Description
3-Chloro-5-cyclopropoxy-4-iodopyridine is a heterocyclic organic compound with the molecular formula C8H7ClINO and a molecular weight of 295.50 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of chlorine, iodine, and cyclopropoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropoxy-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-chloro-5-cyclopropoxypyridine using iodine and a suitable oxidizing agent . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropoxy-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, cyclized heterocycles, and reduced or oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5-cyclopropoxy-4-iodopyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxy-4-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the cyclopropoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Iodopyridine: A simpler iodinated pyridine derivative with similar reactivity but lacking the chlorine and cyclopropoxy groups.
2-Chloropyridine: Another chlorinated pyridine derivative used in various chemical syntheses.
4-Chloro-3-cyclopropoxy-5-iodopyridine: A positional isomer with similar functional groups but different reactivity and properties.
Uniqueness
3-Chloro-5-cyclopropoxy-4-iodopyridine is unique due to the combination of chlorine, iodine, and cyclopropoxy groups on the pyridine ring.
Properties
Molecular Formula |
C8H7ClINO |
---|---|
Molecular Weight |
295.50 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxy-4-iodopyridine |
InChI |
InChI=1S/C8H7ClINO/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
LHGLRNGQKCKIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2I)Cl |
Origin of Product |
United States |
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